molecular formula C17H18N2O3 B5571475 N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide CAS No. 303083-85-4

N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B5571475
CAS No.: 303083-85-4
M. Wt: 298.34 g/mol
InChI Key: FSOWXTJETUXWNX-LDADJPATSA-N
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Description

N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and aldehyde .

Scientific Research Applications

N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide is unique due to its specific structural features, such as the presence of ethoxy and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards metal ions and biological targets .

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-16-8-4-13(5-9-16)12-18-19-17(20)14-6-10-15(21-2)11-7-14/h4-12H,3H2,1-2H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOWXTJETUXWNX-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425973
Record name N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303083-85-4
Record name N'-[(E)-(4-Ethoxyphenyl)methylidene]-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(4-ETHOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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